molecular formula C15H11NO6 B8593971 (3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate CAS No. 61776-45-2

(3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate

Cat. No.: B8593971
CAS No.: 61776-45-2
M. Wt: 301.25 g/mol
InChI Key: RTSSMHGBHJAJPF-UHFFFAOYSA-N
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Description

(3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a cyano group, an oxo group, and a methylene diacetate moiety attached to the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate typically involves the reaction of 3-cyanochromone with appropriate reagents under specific conditions. One common method involves the condensation of 3-cyanochromone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene diacetate moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and oxo positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

(3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate involves its interaction with specific molecular targets and pathways. The compound’s cyano and oxo groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanochromone: A precursor in the synthesis of (3-Cyano-4-oxo-4H-chromen-6-yl)methylene diacetate.

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with different functional groups.

    4-Oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with a cyano group at a different position.

Uniqueness

This compound is unique due to the presence of both cyano and methylene diacetate groups, which confer distinct chemical and biological properties

Properties

CAS No.

61776-45-2

Molecular Formula

C15H11NO6

Molecular Weight

301.25 g/mol

IUPAC Name

[acetyloxy-(3-cyano-4-oxochromen-6-yl)methyl] acetate

InChI

InChI=1S/C15H11NO6/c1-8(17)21-15(22-9(2)18)10-3-4-13-12(5-10)14(19)11(6-16)7-20-13/h3-5,7,15H,1-2H3

InChI Key

RTSSMHGBHJAJPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC2=C(C=C1)OC=C(C2=O)C#N)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9.25 parts of 6-methyl-4-oxo-4H-1-benzopyran-3-carbonitrile in a mixture of 100 parts by volume of acetic acid, 100 parts by volume of acetic anhydride and 10 parts by volume of 97% sulfuric acid kept at 5°-10° C, there was added 15.5 parts of chromium trioxide over a period of 4 hours under stirring. The reaction mixture was poured into 1500 parts by volume of ice-water to give precipitates, which were collected by filtration, washed with water and recrystallized from ethanol. The procedure yielded 8.19 parts of 6-diacetoxymethyl-4-oxo-4H-1-benzopyran-3-carbonitrile as colorless needles. Melting point: 185°-186° C
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